molecular formula C21H20FN5O4 B1674198 Unii-O168onk0IG CAS No. 410545-90-3

Unii-O168onk0IG

Cat. No.: B1674198
CAS No.: 410545-90-3
M. Wt: 425.4 g/mol
InChI Key: DKMXWAOCNKDQMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-870812 involves multiple steps, starting from the preparation of the naphthyridine core. The process includes the following steps:

Industrial Production Methods

Industrial production of L-870812 follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions. The compound is typically produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

L-870812 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of L-870812, each with potentially different biological activities. These derivatives are often studied for their efficacy in inhibiting viral integration .

Scientific Research Applications

L-870812 has a wide range of applications in scientific research:

Mechanism of Action

L-870812 exerts its effects by inhibiting the integrase enzyme, which is crucial for the integration of viral DNA into the host genome. The compound binds to the active site of the integrase enzyme, preventing the strand transfer reaction necessary for viral integration. This action effectively blocks the replication of the virus, making it a potent antiretroviral agent .

Comparison with Similar Compounds

L-870812 is compared with other integrase inhibitors such as:

Uniqueness

L-870812 is unique due to its high potency and favorable pharmacokinetic properties. It has shown significant efficacy in both pre- and post-exposure studies, making it a promising candidate for further development .

List of Similar Compounds

Properties

CAS No.

410545-90-3

Molecular Formula

C21H20FN5O4

Molecular Weight

425.4 g/mol

IUPAC Name

N'-[7-[(4-fluorophenyl)methylcarbamoyl]-8-hydroxy-1,6-naphthyridin-5-yl]-N,N,N'-trimethyloxamide

InChI

InChI=1S/C21H20FN5O4/c1-26(2)20(30)21(31)27(3)18-14-5-4-10-23-15(14)17(28)16(25-18)19(29)24-11-12-6-8-13(22)9-7-12/h4-10,28H,11H2,1-3H3,(H,24,29)

InChI Key

DKMXWAOCNKDQMT-UHFFFAOYSA-N

SMILES

CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F

Canonical SMILES

CN(C)C(=O)C(=O)N(C)C1=NC(=C(C2=C1C=CC=N2)O)C(=O)NCC3=CC=C(C=C3)F

Appearance

Solid powder

Key on ui other cas no.

410545-90-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-870812;  L 870812;  L870812;  L-870,812;  L 870,812;  L870,812; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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